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Introduction
AZD5582 is a potent, second-generation, bivalent SMAC (Second Mitochondrial-derived

Activator of Caspases) mimetic that functions as an antagonist of Inhibitor of Apoptosis

Proteins (IAPs).[1][2] In the context of HIV-1 infection, AZD5582 has emerged as a promising

latency-reversing agent (LRA) with the potential to be a key component of "shock and kill"

strategies aimed at eradicating the latent viral reservoir.[3][4] This reservoir, primarily consisting

of latently infected resting CD4+ T cells, persists despite effective antiretroviral therapy (ART)

and is the main barrier to a cure.[1][5]

AZD5582 selectively activates the non-canonical NF-κB signaling pathway, which plays a

crucial role in HIV-1 transcription.[4][6] This targeted mechanism of action is distinct from many

other LRAs that broadly activate T-cells, potentially leading to fewer off-target effects.[5]

Preclinical studies in humanized mice and non-human primate models have demonstrated that

AZD5582 can induce systemic HIV and SIV RNA expression in the blood and various tissues

of ART-suppressed animals.[5][6] This document provides detailed application notes and

protocols for the use of AZD5582 in combination with ART for HIV latency reversal research.
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AZD5582 induces the degradation of cellular Inhibitor of Apoptosis Protein 1 (cIAP1).[7][8] In its

basal state, cIAP1, in complex with TRAF2 and TRAF3, targets the NF-κB Inducing Kinase

(NIK) for proteasomal degradation, keeping the non-canonical NF-κB pathway inactive.[9][10]

By binding to cIAP1, AZD5582 triggers its auto-ubiquitination and subsequent degradation.[9]

[10] This leads to the accumulation of NIK, which then phosphorylates and activates IKKα.[9]

[10] Activated IKKα phosphorylates the p100 subunit of the NF-κB2 complex, leading to its

processing into the active p52 subunit. The resulting p52/RelB heterodimer translocates to the

nucleus and binds to NF-κB motifs within the HIV-1 Long Terminal Repeat (LTR), driving viral

gene expression and reversing latency.[4][7][10]
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Caption: AZD5582 signaling pathway for HIV latency reversal.
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Quantitative Data Summary
The following tables summarize quantitative data from key preclinical studies on AZD5582.

Table 1: In Vivo Latency Reversal in ART-Suppressed Humanized Mice

Parameter
Vehicle
Control

AZD5582 (3
mg/kg)

Fold Change Reference

Plasma HIV RNA

(>60 copies/mL)
0/10 mice 6/10 mice - [11]

Cell-associated

HIV RNA (Bone

Marrow)

Undetectable
Up to 24-fold

higher
>24 [11]

Cell-associated

HIV RNA

(Spleen)

Undetectable
Up to 24-fold

higher
>24 [11]

Cell-associated

HIV RNA (Lymph

Node)

Undetectable
Up to 24-fold

higher
>24 [11]

Cell-associated

HIV RNA (Liver)
Undetectable

Up to 24-fold

higher
>24 [11]

Cell-associated

HIV RNA (Lung)
Undetectable

Up to 24-fold

higher
>24 [11]

Table 2: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Rhesus Macaques
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Treatment Group
On-ART Viremia
(>60 copies/mL)

Peak On-ART
Viremia
(copies/mL)

Reference

AZD5582 (10 doses) 5/9 animals (56%) Up to 1,390 [5][11]

AZD5582 + CD8α

depletion
6/6 animals (100%) - [12]

AZD5582 + N-803
Enhanced latency

reversal
- [3][13]

AZD5582 + SIV-

specific RhmAbs

Reduction in SIV-DNA

in lymph nodes
- [1][13]

Table 3: In Vivo Latency Reversal in ART-Suppressed SIV-Infected Infant Rhesus Macaques

Parameter
AZD5582 (0.1
mg/kg, 10 doses)

Note Reference

On-ART Viremia (>60

copies/mL)
5/8 infants (63%)

Reduced frequency

compared to adults
[14][15]

Peak On-ART Viremia

(copies/mL)
771

Lower Cmax in infants

vs. adults
[14][15]

Experimental Protocols
Protocol 1: Ex Vivo Latency Reversal in Resting CD4+ T
Cells from ART-Suppressed Individuals
This protocol describes the treatment of resting CD4+ T cells isolated from HIV-infected, ART-

suppressed individuals to assess the latency-reversing activity of AZD5582.

Materials:

Ficoll-Paque PLUS

Human CD4+ T Cell Enrichment Kit (negative selection)
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RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

AZD5582 (stock solution in DMSO)

Control (DMSO vehicle)

RNA extraction kit

qRT-PCR reagents for HIV-1 gag RNA

Procedure:

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of ART-suppressed

HIV-infected donors using Ficoll-Paque density gradient centrifugation.

Enrich for resting CD4+ T cells using a negative selection magnetic cell sorting kit. Purity

should be assessed by flow cytometry.

Culture the purified resting CD4+ T cells in RPMI 1640 complete medium.

Treat the cells with AZD5582 at a final concentration range of 0.1 nM to 100 nM. Include a

DMSO vehicle control.[7]

Incubate the cells for 24 to 48 hours at 37°C, 5% CO2.

After incubation, harvest the cells and extract total RNA using a suitable kit.

Perform quantitative reverse transcription PCR (qRT-PCR) to measure the levels of cell-

associated HIV-1 gag RNA. Normalize results to a housekeeping gene (e.g., GAPDH or

ACTB).

Analyze the fold increase in HIV-1 RNA in AZD5582-treated cells compared to the vehicle

control.

Protocol 2: In Vivo Latency Reversal in ART-Suppressed
SIV-Infected Rhesus Macaques
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This protocol outlines a typical in vivo study to evaluate the efficacy of AZD5582 in an SIV-

infected, ART-suppressed rhesus macaque model.

Animal Model and ART:

Infect adult rhesus macaques with SIVmac239 or SIVmac251.

Initiate daily combination ART (e.g., tenofovir, emtricitabine, dolutegravir) at a timepoint post-

infection that allows for the establishment of a latent reservoir (e.g., 8 weeks post-infection).

[12]

Maintain animals on ART for an extended period (e.g., >1 year) to ensure stable viral

suppression (plasma SIV RNA < 60 copies/mL).[14]

AZD5582 Administration:

Prepare AZD5582 for intravenous (IV) infusion.

Administer AZD5582 weekly via IV infusion at a dose of 0.1 mg/kg.[14] This can be done for

a course of 3 to 10 weeks.[11]

Continue daily ART throughout the AZD5582 treatment period.

Monitoring and Sample Collection:

Collect peripheral blood at baseline and at multiple time points post-AZD5582 infusion (e.g.,

48-96 hours post-dose).[5]

Perform lymph node biopsies at baseline and at the end of the treatment course.

Monitor plasma SIV RNA levels using a quantitative RT-PCR assay with a limit of detection

of <60 copies/mL.

Isolate CD4+ T cells from blood and lymph node samples to measure cell-associated SIV

RNA and DNA.

Perform flow cytometry on PBMCs to assess for T cell activation markers (e.g., CD69, HLA-

DR, Ki67).
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Monitor animals for any clinical adverse events.
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Caption: In vivo experimental workflow for AZD5582 studies.

Concluding Remarks
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AZD5582 is a potent latency-reversing agent that specifically targets the non-canonical NF-κB

pathway. The protocols and data presented here provide a framework for researchers to design

and execute preclinical studies evaluating AZD5582 in combination with ART. While AZD5582
alone can induce viral expression, studies suggest that for a significant reduction in the viral

reservoir, it will likely need to be combined with strategies that enhance the clearance of

reactivated cells, such as therapeutic vaccines or broadly neutralizing antibodies.[1][13] Further

research is warranted to optimize dosing strategies and combination therapies to advance this

promising approach toward an HIV cure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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